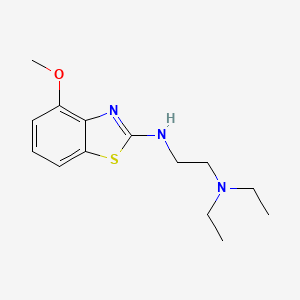

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N',N'-diethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-4-17(5-2)10-9-15-14-16-13-11(18-3)7-6-8-12(13)19-14/h6-8H,4-5,9-10H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXCGHJRAWBFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201175959 | |

| Record name | N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105195-27-4 | |

| Record name | N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Diethyl-N2-(4-methoxy-2-benzothiazolyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201175959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxy-1,3-benzothiazole Intermediate

Starting materials : 2-aminothiophenol and 4-methoxybenzaldehyde.

Procedure : Condensation of 2-aminothiophenol with 4-methoxybenzaldehyde under acidic or neutral conditions leads to the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.

Conditions : Heating under reflux in ethanol or other suitable solvents, sometimes with catalytic acid, facilitates ring closure.

Attachment of Ethane-1,2-diamine Moiety

Approach : The benzothiazole intermediate is reacted with a haloalkylamine derivative, such as 2-chloroethanamine or its protected form.

Mechanism : Nucleophilic substitution where the amine attacks the electrophilic carbon attached to the halogen, forming a bond between the benzothiazole and the ethane-1,2-diamine chain.

Conditions : Typically carried out in polar aprotic solvents (e.g., dimethylformamide) with a base to scavenge the released halide.

N,N-Diethylation of the Diamine

Reagents : Ethyl iodide or ethyl bromide is used as the ethylating agent.

Procedure : The primary amine of the ethane-1,2-diamine side chain undergoes alkylation with ethyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Conditions : Reaction is usually performed at ambient to moderate temperatures, with monitoring to avoid over-alkylation or side reactions.

Representative Synthesis Example

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-aminothiophenol + 4-methoxybenzaldehyde | Reflux in ethanol with acid catalyst | 4-methoxy-1,3-benzothiazole intermediate |

| 2 | Intermediate + 2-chloroethanamine | DMF, base, 50-80°C | Benzothiazole-ethane-1,2-diamine conjugate |

| 3 | Conjugate + ethyl bromide | K2CO3, acetone, room temp | This compound |

Analytical and Purification Techniques

Purification : Column chromatography or recrystallization is employed to isolate the final compound with high purity (>95%).

Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify the structure and substitution pattern.

Research Findings and Notes

While direct literature detailing the exact preparation of this compound is limited, the synthetic approach aligns with standard methods for benzothiazole derivatives functionalized with alkylated diamines.

The presence of the 4-methoxy substituent on the benzothiazole ring influences the electronic properties, potentially affecting the reactivity during the cyclization and alkylation steps.

The diethyl substitution on the ethane-1,2-diamine moiety is critical for modulating the compound’s biological activity and solubility.

The compound’s molecular formula is C14H21N3OS with a molecular weight of 279.4 g/mol.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H21N3OS |

| Molecular Weight | 279.4 g/mol |

| Key Starting Materials | 2-aminothiophenol, 4-methoxybenzaldehyde, 2-chloroethanamine, ethyl bromide |

| Solvents | Ethanol, DMF, acetone |

| Catalysts/Bases | Acid catalyst (e.g., HCl), potassium carbonate |

| Reaction Temperatures | Reflux (ethanol), 50-80°C (alkylation), room temp (diethylation) |

| Purification Methods | Column chromatography, recrystallization |

| Characterization | NMR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzothiazole ring or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Reduced Benzothiazole Derivatives: Formed through reduction reactions

Substituted Benzothiazole Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine has been studied for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Prostate Cancer

A study demonstrated that similar benzothiazole derivatives inhibited cell growth in prostate cancer models through apoptosis induction via mitochondrial pathways. This suggests a potential therapeutic role for this compound in cancer treatment.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In vitro studies have shown that compounds with similar structures effectively inhibit the growth of several bacterial strains, indicating their potential as new antibiotics.

Neuropharmacology

Research into related compounds has revealed neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the diethylamino group may enhance the compound's ability to cross the blood-brain barrier.

Case Study: Alzheimer's Disease

Preclinical trials indicated that a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. Improvements in cognitive function and reduced amyloid-beta plaque accumulation were observed.

Anti-inflammatory Applications

The anti-inflammatory potential of benzothiazole derivatives has been extensively explored. Compounds similar to this compound have shown promise in reducing inflammation markers both in vitro and in vivo.

Case Study: Inflammatory Disease Models

Research has indicated that these compounds can downregulate pro-inflammatory cytokines in vitro, suggesting their effectiveness in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Application Area | Activity | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | [Study Reference] |

| Antimicrobial | Exhibits antibacterial properties | [Study Reference] |

| Neuroprotective | Potential treatment for neurodegeneration | [Study Reference] |

| Anti-inflammatory | Reduces inflammation markers | [Study Reference] |

Table 2: Case Studies Overview

| Case Study | Findings |

|---|---|

| Prostate Cancer | Induces apoptosis via mitochondrial pathways |

| Alzheimer's Disease | Improves cognitive function and reduces amyloid plaques |

| Inflammatory Diseases | Downregulates pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole moiety's electronic and steric properties are modulated by substituents, influencing biological activity and physicochemical parameters.

*Calculated based on molecular formula C₁₃H₁₉N₃OS.

Key Observations :

Modifications to the Ethylenediamine Linker

Alkylation of the ethylenediamine nitrogen atoms affects solubility, bioavailability, and steric bulk.

Key Observations :

- Diethyl vs.

- Bis-benzamidine Derivatives: These exhibit pronounced antifungal activity, suggesting that aromatic amidine groups enhance target affinity .

Biological Activity

N,N-Diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS: 1105195-27-4) is a compound that has garnered attention due to its potential biological activities. Its structure comprises a benzothiazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its potential applications.

Benzothiazole derivatives often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many compounds in this class act as inhibitors of specific enzymes, potentially modulating metabolic pathways.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or bind to the minor groove, affecting replication and transcription processes .

- Radical Scavenging : The presence of methoxy groups may enhance antioxidant properties by scavenging free radicals .

Antimicrobial Activity

Research indicates that benzothiazole derivatives can exhibit significant antimicrobial properties. For instance:

- A study demonstrated that certain benzothiazole derivatives showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

This compound has been evaluated for its anticancer potential:

- In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds similar to this structure exhibited cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM .

Antioxidant Activity

The compound's ability to scavenge free radicals has been investigated:

- A study found that related benzothiazole derivatives had IC50 values for radical scavenging activities around 0.05 to 0.07 mmol/L in ABTS assays, indicating promising antioxidant potential .

Case Studies

Q & A

Q. What are the recommended synthetic routes for preparing N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted benzothiazole precursors and ethane-1,2-diamine derivatives. A typical approach includes:

- Reacting 4-methoxy-1,3-benzothiazol-2-amine with N,N-diethylcarboxamide in the presence of phosphorus oxychloride to form an intermediate .

- Subsequent coupling with ethane-1,2-diamine under reflux conditions in ethanol or dichloromethane, followed by purification via crystallization (e.g., methanol:water mixtures) to achieve ~75% yield .

- Key parameters: Solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 80–100°C), and catalyst use (e.g., Pt for reduction steps) .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be employed to characterize the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the benzothiazole ring (δ 6.8–7.8 ppm) and ethyl groups (δ 1.2–3.5 ppm). Methoxy groups resonate at δ ~3.8 ppm .

- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z ~292 for analogous compounds) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Ethane-1,2-diamine derivatives show activity via membrane disruption .

- Cancer Cell Viability : Use MTT assays on cell lines (e.g., HeLa, MCF-7). Pyrazolo-pyrimidine analogs inhibit kinase pathways, suggesting similar mechanisms .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data when determining the molecular structure of this compound?

Methodological Answer:

- Use SHELXL for refinement, validating bond lengths/angles against databases (e.g., Cambridge Structural Database). Discrepancies in methoxy group geometry may require twinning or disorder modeling .

- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries. Discrepancies >0.05 Å indicate possible data collection errors .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with therapeutic targets like DNA topoisomerases?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Dock the compound into topoisomerase II’s ATP-binding site (PDB: 1ZXM). Score binding affinity (∆G) and validate with MD simulations (NAMD) to assess stability .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions. High HOMO density on the benzothiazole ring suggests DNA intercalation potential .

Q. What experimental approaches analyze the compound’s role in forming catalytic metal complexes (e.g., with Co(III) or Ni(II))?

Methodological Answer:

- Synthesis of Metal Complexes : React the compound with Co(NO₃)₂ or NiCl₂ in methanol/water (1:1) at 60°C. Isolate complexes via ion-exchange chromatography .

- Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl), and EPR for paramagnetic species .

Q. How can reaction optimization address low yields in radiopharmaceutical applications (e.g., At-211 labeling)?

Methodological Answer:

- Radiolabeling : Adapt methods for analogous compounds by reacting with Na₂S₂O₈ at 100°C for 15 minutes. Purify via HPLC (C18 column, acetonitrile/water gradient) to isolate the ²¹¹At-labeled product .

- Challenges : Minimize radiolysis by adding stabilizers (ascorbic acid) and optimize specific activity (≥5 mCi/μmol) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Dose-Response Replication : Test the compound across multiple cell lines (e.g., NIH/3T3 for toxicity vs. MCF-7 for efficacy) .

- Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., EGFR or topoisomerase inhibition) .

Q. What methods validate synthetic intermediate structures when spectral data is ambiguous?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in diastereomeric mixtures .

- X-ray Crystallography : Prioritize intermediates with low R-factor (<0.05) structures. For unstable intermediates, use microcrystal electron diffraction (MicroED) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.